

Unveiling the Molecular Architecture of 6-Nitroquinazoline: A Technical Guide

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Compound of Interest

Compound Name: 6-Nitroquinazoline

Cat. No.: B1619102

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This technical guide provides a comprehensive overview of the molecular structure elucidation of **6-nitroquinazoline**, a key heterocyclic compound with significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed examination of the spectroscopic and physical data that confirm its structural identity.

Molecular Identity and Physicochemical Properties

6-Nitroquinazoline is a substituted quinazoline with the molecular formula $C_8H_5N_3O_2$. Its structure is characterized by a quinazoline core with a nitro group attached at the 6-position. The key identifiers and computed physicochemical properties are summarized in the table below.

Identifier	Value	Reference
IUPAC Name	6-nitroquinazoline	[1]
Molecular Formula	C ₈ H ₅ N ₃ O ₂	[1][2]
Molecular Weight	175.14 g/mol	[1][2]
CAS Number	7556-95-8	[2]
SMILES	C1=CC2=NC=NC=C2C=C1-- INVALID-LINK--[O-]	[1]
InChI Key	RPTKRGHYKSBDJL- UHFFFAOYSA-N	[1]
Melting Point	174.5-175 °C	[2]
XLogP3	0.8	[2]
Hydrogen Bond Donor Count	0	[2]
Hydrogen Bond Acceptor Count	4	[2]

Spectroscopic Data for Structural Elucidation

The definitive structure of **6-nitroquinazoline** is established through a combination of spectroscopic techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. While a single crystal X-ray diffraction study for **6-nitroquinazoline** itself is not readily available in the public domain, the crystal structure of the closely related precursor, 6-nitroquinazolin-4(3H)-one, provides strong evidence for the core structure and regiochemistry of the nitro group.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of **6-nitroquinazoline**. The electron ionization (EI) mass spectrum typically shows a prominent molecular ion peak (M⁺) corresponding to the exact mass of the molecule.

Ion	m/z (Observed)	Notes
[M] ⁺	175	Molecular Ion
Fragment	102	

Data sourced from PubChem CID 600211.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental to confirming the connectivity and chemical environment of the atoms within the **6-nitroquinazoline** molecule. Although specific, officially published spectra for **6-nitroquinazoline** are not widely available in spectral databases, the expected chemical shifts and coupling constants can be reliably predicted based on the extensive data available for structurally similar compounds, such as 6-nitroquinoline and various substituted quinazolines.

Predicted ¹H NMR Spectral Data:

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H-2	~9.4	s	-
H-4	~9.2	s	-
H-5	~8.8	d	~2.5
H-7	~8.5	dd	~9.0, 2.5
H-8	~8.0	d	~9.0

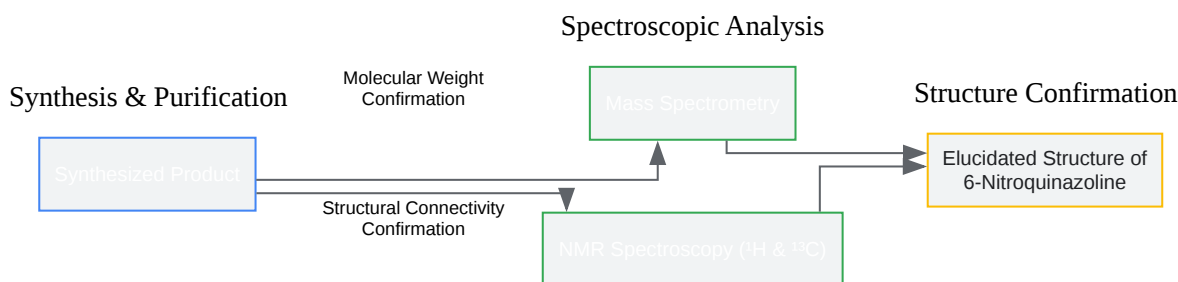
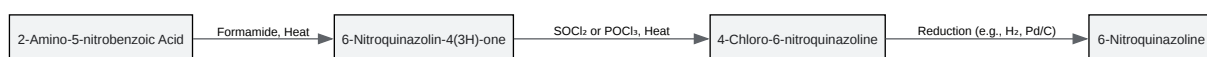
Predicted ¹³C NMR Spectral Data:

Carbon	Predicted Chemical Shift (ppm)
C-2	~160
C-4	~155
C-4a	~125
C-5	~122
C-6	~148
C-7	~130
C-8	~128
C-8a	~150

Experimental Protocols

Synthesis of 6-Nitroquinazoline

A plausible and commonly employed synthetic route to **6-nitroquinazoline** involves a multi-step process starting from 2-amino-5-nitrobenzoic acid.



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References

- 1. 6-Nitroquinazoline | C₈H₅N₃O₂ | CID 600211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Nitroquinazoline | lookchem [lookchem.com]
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